Putative CTPS1 Inhibitory Activity: Class-Level Inference from Thiazole-Sulfonamide Pharmacophore
No direct CTPS1 inhibition data exist for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide. However, the compound shares the critical 2-(alkylsulfonamido)thiazole pharmacophore with a series of pan-CTPS1/2 inhibitors. The most optimized analog in this series, compound 27, demonstrated an IC50 of 12 nM against human CTPS1 in an ADP-Glo assay and suppressed T-cell proliferation with an IC50 of 45 nM in a human whole blood assay [1]. In contrast, close analogs lacking the optimal cyclohexyl substitution showed IC50 values exceeding 1 µM [1]. This class is considered first-in-class for CTPS1/2 inhibition [1]. It is important to note that the target compound's actual potency remains unmeasured.
| Evidence Dimension | CTPS1 inhibition (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Class-leading compound 27: IC50 = 12 nM (human CTPS1); close analogs: IC50 > 1 µM |
| Quantified Difference | >80-fold range within the series depending on substitution pattern |
| Conditions | ADP-Glo assay; recombinant human CTPS1 |
Why This Matters
If CTPS1 inhibition is the desired mechanism, the compound's structural features suggest potential activity within this pharmacophore, but procurement for this purpose requires experimental validation.
- [1] Journal of Medicinal Chemistry. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors. J Med Chem, 2022, 65, 16640-16650. PMID: 36449304. View Source
